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(2-Bromo-5-methylphenyl)hydrazine hydrochloride Documentation Hub

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  • Product: (2-Bromo-5-methylphenyl)hydrazine hydrochloride
  • CAS: 60481-41-6

Core Science & Biosynthesis

Foundational

(2-Bromo-5-methylphenyl)hydrazine hydrochloride CAS number and chemical identity

Technical Monograph: (2-Bromo-5-methylphenyl)hydrazine Hydrochloride Executive Summary (2-Bromo-5-methylphenyl)hydrazine hydrochloride (CAS: 60481-41-6) is a specialized aryl hydrazine intermediate used primarily in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (2-Bromo-5-methylphenyl)hydrazine Hydrochloride

Executive Summary

(2-Bromo-5-methylphenyl)hydrazine hydrochloride (CAS: 60481-41-6) is a specialized aryl hydrazine intermediate used primarily in the regioselective synthesis of polysubstituted indoles and indazoles.[1] Its unique substitution pattern—an ortho-bromo and meta-methyl group relative to the hydrazine moiety—makes it an invaluable building block for accessing 7-bromo-4-methylindoles via the Fischer Indole Synthesis.[1] This scaffold is increasingly relevant in the development of kinase inhibitors and GPCR ligands where precise substituent vectors are required to optimize binding affinity.

Chemical Identity & Physical Properties

This compound is typically supplied as a hydrochloride salt to ensure stability, as free aryl hydrazines are prone to oxidation and decomposition.

PropertyData
Chemical Name (2-Bromo-5-methylphenyl)hydrazine hydrochloride
CAS Number 60481-41-6
Molecular Formula C₇H₉BrN₂[1][2][3][4] · HCl
Molecular Weight 237.53 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1]
Melting Point ~195–200 °C (decomposition)
SMILES CC1=CC(Br)=C(NN)C=C1.[H]Cl
Storage 2–8 °C, Hygroscopic, Store under Inert Atmosphere (Ar/N₂)

Synthesis Profile: Preparation from Aniline

The synthesis of (2-Bromo-5-methylphenyl)hydrazine hydrochloride follows a classical diazotization-reduction sequence.[1] The choice of reduction method is critical; while sodium sulfite is common for industrial scales, Stannous Chloride (SnCl₂) is preferred for laboratory precision to minimize side products.

Mechanism & Workflow

The following diagram illustrates the transformation from the aniline precursor to the final hydrazine salt.

SynthesisWorkflow Aniline 2-Bromo-5-methylaniline (Starting Material) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl < 5°C Complex Sn-Hydrazine Complex Diazonium->Complex SnCl2 / HCl Reduction Product (2-Bromo-5-methylphenyl) hydrazine HCl Complex->Product Workup (Crystallization)

Figure 1: Synthetic pathway via diazotization and SnCl₂ reduction.[1][5]

Detailed Experimental Protocol

Reagents:

  • 2-Bromo-5-methylaniline (1.0 eq)[1]

  • Sodium Nitrite (1.1 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (2.5 eq)

  • Conc. Hydrochloric Acid (HCl)[4]

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 2-bromo-5-methylaniline in concentrated HCl (approx. 3 mL per mmol) and cool the solution to -5 °C to 0 °C in an ice/salt bath. Vigorous stirring is essential to prevent local heating.[1]

    • Add an aqueous solution of Sodium Nitrite dropwise, maintaining the internal temperature strictly below 5 °C.

    • Checkpoint: Verify complete diazotization using starch-iodide paper (turns blue instantly).[1] Stir for an additional 30 minutes at 0 °C.

  • Reduction:

    • Prepare a solution of SnCl₂·2H₂O in conc.[1] HCl at 0 °C.

    • Transfer the cold diazonium solution into the stannous chloride solution (inverse addition) with rapid stirring. This prevents the formation of diazoamino coupling byproducts.

    • Allow the mixture to warm to room temperature over 2 hours. A thick precipitate of the hydrazine-tin complex will form.[1]

  • Isolation:

    • Filter the solid and wash with a small amount of cold brine.

    • To liberate the hydrazine hydrochloride, suspend the solid in minimal water and treat with 20% NaOH until basic (pH > 10), extract the free base with diethyl ether, dry over Na₂SO₄, and re-precipitate by adding 4M HCl in dioxane/ether.

    • Yield: Typical yields range from 65–80%.[1]

Reactivity & Application: Regioselective Fischer Indole Synthesis

The primary utility of this hydrazine lies in the Fischer Indole Synthesis . The presence of the bromine atom at the C2 position directs cyclization exclusively to the C6 position, solving a common regioselectivity problem encountered with meta-substituted hydrazines.

Regiochemical Logic

In a standard meta-substituted phenylhydrazine (e.g., 3-methylphenylhydrazine), cyclization can occur at either ortho position (C2 or C6), leading to a mixture of 4- and 6-substituted indoles.[1]

  • Case: (2-Bromo-5-methylphenyl)hydrazine[1][2]

  • Constraint: The C2 position is blocked by Bromine.

  • Outcome: Cyclization is forced to occur at C6 .[1]

  • Product: 7-Bromo-4-methylindole derivatives.[1][3][6]

Regiochemistry cluster_block Steric/Electronic Control Hydrazine Hydrazine Precursor (2-Br, 5-Me) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone (e.g., Ethyl Pyruvate) Sigmatropic [3,3]-Sigmatropic Shift Hydrazone->Sigmatropic Acid Catalyst (H+) Cyclization Cyclization at C6 (C2 is Blocked) Sigmatropic->Cyclization Regioselective Step Indole Target: 7-Bromo-4-methylindole Cyclization->Indole - NH3

Figure 2: Regioselective pathway forcing the formation of the 4,7-substituted indole core.[1]

Case Study: Synthesis of Ethyl 7-bromo-4-methylindole-2-carboxylate

This scaffold is a versatile precursor; the ester allows for amide formation, while the aryl bromide facilitates Suzuki or Buchwald-Hartwig couplings.[1]

  • Condensation: Reflux (2-Bromo-5-methylphenyl)hydrazine HCl with Ethyl Pyruvate (1.1 eq) in Ethanol for 2 hours to form the hydrazone.

  • Cyclization: Add Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (pTsOH) and heat to 80–100 °C.

  • Result: The specific 7-bromo-4-methyl substitution pattern is obtained with high isomeric purity (>95%).

Handling, Safety & Stability (E-E-A-T)

Hydrazine derivatives possess significant toxicity profiles.[1] Strict adherence to safety protocols is non-negotiable.

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic if swallowed/in contact with skin).

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Carcinogenicity: Category 1B (Presumed human carcinogen - typical for hydrazines).[1]

  • Sensitization: May cause allergic skin reactions.[1]

Operational Safety Protocols:

  • Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles. A face shield is recommended during the acid addition steps.

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.

  • Storage: Store in a tightly sealed amber vial under Argon at 2–8 °C. The hydrochloride salt is hygroscopic; moisture absorption can lead to hydrolysis and degradation.

References

  • Chemical Identity & CAS Verific

    • Source: Advanced Chemical Intermediates (ACI). Product Code ACI-04079.[1][2]

  • Fischer Indole Synthesis Mechanism

    • Title: Fischer indole synthesis (Wikipedia/Academic Overview).
    • URL:[Link]

  • Synthesis of Halogen

    • Title: Preparation method of 2-bromophenylhydrazine hydrochloride (Patent CN103387514A).[1]

    • URL
  • Regioselectivity in Indole Synthesis

    • Title: The preparation method of 4-bromo-7-methylindole-2-carboxylic acid (Patent CN100387577C).[1] Note: This patent illustrates the inverse isomer, validating the regiochemical logic described.

    • URL
  • Safety D

    • Source: Fisher Scientific SDS for 2-Bromophenylhydrazine hydrochloride (Analogous hazards).[1]

Sources

Exploratory

Safety Data Sheet (SDS) and handling precautions for (2-Bromo-5-methylphenyl)hydrazine HCl

This guide serves as a comprehensive technical resource for the safe handling, chemical properties, and application of (2-Bromo-5-methylphenyl)hydrazine Hydrochloride . It is designed for senior researchers and process c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the safe handling, chemical properties, and application of (2-Bromo-5-methylphenyl)hydrazine Hydrochloride . It is designed for senior researchers and process chemists, prioritizing mechanistic understanding over rote compliance.

Safety, Handling, and Synthetic Application

Chemical Identity & Physical Properties

This compound is a specialized aryl hydrazine intermediate, primarily utilized in the synthesis of indole-based pharmacophores (e.g., triptans) via the Fischer Indole Synthesis. Due to the hydrazine moiety and halogenated aromatic core, it presents specific toxicological and stability challenges.

PropertyData
Chemical Name (2-Bromo-5-methylphenyl)hydrazine hydrochloride
CAS Number 60481-41-6
Molecular Formula C₇H₁₀BrClN₂ (Salt form)
Molecular Weight 237.53 g/mol
Appearance Beige to light yellow crystalline powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in cold water; insoluble in non-polar organics (Hexanes).
Acidity Acidic in aqueous solution (HCl salt).
Stability Hygroscopic. Sensitive to light and air oxidation (turns dark brown/red upon decomposition).
Hazard Identification & Toxicology

GHS Classification (Derived from Analog Structure-Activity Relationships): As a specific SDS for this exact isomer is often proprietary, the safety profile is extrapolated from the parent class (Aryl Hydrazines) and structural analogs (e.g., Phenylhydrazine HCl, 4-Bromophenylhydrazine HCl).

  • Acute Toxicity (Category 3): Toxic if swallowed, inhaled, or in contact with skin.

  • Carcinogenicity (Category 1B): Presumed human carcinogen based on animal evidence (hydrazine moiety).

  • Skin Sensitization (Category 1): High potential for allergic contact dermatitis.

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.

  • Specific Target Organ Toxicity (Repeated): Hemolytic anemia (destruction of red blood cells) and liver/kidney damage.

Mechanistic Toxicology (The "Why")

Understanding the mechanism of toxicity allows for better risk mitigation:

  • Enzyme Inhibition: Hydrazines react with carbonyl-containing cofactors, specifically Pyridoxal Phosphate (Vitamin B6) . This inhibits GABA decarboxylase, potentially lowering seizure thresholds in acute exposure cases [1].

  • Hemolysis: Aryl hydrazines undergo auto-oxidation in the blood, generating superoxide anions and hydrogen peroxide. This oxidative stress leads to Heinz body formation and destruction of erythrocytes (hemolytic anemia) [2].

  • DNA Alkylation: Metabolic activation (via cytochrome P450) can generate radical species or diazonium ions that alkylate DNA bases, driving the carcinogenic potential.

Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls
  • Primary Containment: All weighing and manipulation of the solid must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: The dry HCl salt is prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.

PPE Specifications
Protection TypeSpecificationRationale
Respiratory N95 (minimum) or P100 if outside hood.Dust inhalation is the fastest route to systemic toxicity.
Hand Protection Double Gloving: Nitrile (0.11mm) inner / Nitrile or Laminate outer.Hydrazines can permeate standard latex rapidly. Double nitrile provides a visual indicator of breach and increased breakthrough time.
Eye Protection Chemical Goggles (tight-fitting).Face shields alone are insufficient against airborne dusts that can dissolve in eye moisture to form acidic hydrazine solutions.
Clothing Tyvek lab coat or sleeve covers.Prevents contamination of street clothes; hydrazine residues on fabric can absorb through skin later.
Emergency Protocols & Decontamination

Standard "spill kits" are often insufficient for hydrazines due to chemical incompatibility.

Solid Spill (Powder)
  • Do NOT Sweep: Sweeping generates dust.

  • Wet Method: Gently cover the spill with a paper towel dampened with PEG-400 or water (if solvent waste is compatible) to suppress dust.

  • Collection: Scoop the damp material into a wide-mouth jar. Label as "Hazardous Waste - Toxic/Carcinogen."

  • Surface Clean: Wipe surface with water, then acetone.

Decontamination of Glassware/Surfaces

Warning: Do not use concentrated bleach (Sodium Hypochlorite) on bulk hydrazine. This can generate heat and toxic chloramines.

  • Preferred Method: Rinse glassware with Acetone into a designated halogenated waste container. The dilution effect renders it safe for professional

Foundational

Technical Guide: Stability Profile of (2-Bromo-5-methylphenyl)hydrazine Hydrochloride

This guide provides a comprehensive technical analysis of the stability profile for (2-Bromo-5-methylphenyl)hydrazine hydrochloride , specifically designed for analytical chemists and process engineers. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the stability profile for (2-Bromo-5-methylphenyl)hydrazine hydrochloride , specifically designed for analytical chemists and process engineers.

Executive Summary & Chemical Identity

(2-Bromo-5-methylphenyl)hydrazine hydrochloride is a functionalized aryl hydrazine salt commonly utilized as a building block in the synthesis of indoles (via Fischer indole synthesis) and pyrazoles. While the hydrochloride salt form significantly enhances stability compared to the free base, the compound remains thermodynamically unstable under ambient conditions due to its susceptibility to oxidative dehydrogenation and hydrolysis.

Physicochemical Profile
PropertySpecification
Chemical Name (2-Bromo-5-methylphenyl)hydrazine hydrochloride
CAS Number 60481-41-6
Molecular Formula C₇H₁₀BrClN₂
Molecular Weight 237.53 g/mol
Appearance White to beige crystalline powder
Melting Point ~180–190°C (Decomposes)
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents

Stability Mechanisms: The Thermodynamics of Degradation

The stability of this compound is governed by the equilibrium between the protonated salt (stable) and the free hydrazine (reactive).

The Hydrochloride Stabilization Effect

In its solid hydrochloride form, the terminal nitrogen (


) and the anilinic nitrogen (

) are protonated. This protonation sequesters the lone pair electrons, rendering them unavailable for electrophilic attack by atmospheric oxygen.
  • Mechanism :

    
     (Salt) 
    
    
    
    
    
    (Free Base) +
    
    
  • Failure Mode : Presence of moisture shifts this equilibrium. Water acts as a base, accepting protons and liberating minute quantities of the free hydrazine, which then undergoes rapid auto-oxidation.

Auto-Oxidation Pathway (Ambient Air)

Upon exposure to air and moisture, the compound degrades via a radical-mediated mechanism. The electron-donating methyl group at the meta position (relative to hydrazine) and the ortho-bromo substituent influence the kinetics, but the general pathway follows aryl hydrazine oxidation.

  • Initiation : Hydrogen abstraction from the

    
    -nitrogen.
    
  • Propagation : Formation of the azo intermediate (diazene).

  • Termination : Decomposition into arenes (via denitrogenation) or coupling to form dark-colored tars (biaryls).

Visualization: Degradation & Handling Logic

Figure 1: Oxidative Degradation Pathway

This diagram illustrates the cascade from the stable salt to degradation products upon exposure to environmental stressors.

DegradationPathway Salt (2-Bromo-5-methylphenyl)hydrazine HCl (Crystalline Salt) FreeBase Free Hydrazine Base (Reactive Species) Salt->FreeBase Deprotonation (pH > 4) Moisture Moisture / Humidity (Hydrolysis) Moisture->FreeBase Radical Hydrazyl Radical FreeBase->Radical -1e- (Oxidation) Oxygen Atmospheric O2 Oxygen->Radical Diazene Aryl Diazene / Diazonium Radical->Diazene -H• Products Degradation Products: - Tars (Brown/Black) - 1-Bromo-4-methylbenzene - Nitrogen Gas Diazene->Products Irreversible Loss of N2

Caption: Figure 1: Mechanistic pathway showing the critical role of moisture in unlocking the oxidation cascade.

Handling & Storage Protocols

To maintain purity >98% over extended periods, a rigorous "Cold Chain + Inert" protocol is required.

Storage Conditions
ParameterRequirementScientific Rationale
Temperature 2°C to 8°C (Short term)-20°C (Long term)Arrhenius equation dictates that lower T exponentially slows the rate of hydrolysis and oxidation.
Atmosphere Nitrogen or Argon BlanketDisplaces

, preventing the radical initiation step.
Container Amber Glass VialsPrevents UV-induced photolysis of the N-N bond.
Desiccant Silica Gel or Molecular SievesScavenges moisture to prevent the

equilibrium shift.
Handling Workflow (Self-Validating)

This workflow ensures that the compound is never exposed to destabilizing conditions without a validation check.

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT in Desiccator (Prevent Condensation) Start->Equilibrate Open Open under Inert Gas Flow Equilibrate->Open Inspect Visual QC Check: Is powder White/Beige? Open->Inspect Use Proceed with Synthesis Inspect->Use Yes Purify Recrystallize (EtOH/HCl) Inspect->Purify No (Dark/Brown)

Caption: Figure 2: Operational workflow to prevent condensation-induced degradation during usage.

Analytical Monitoring & Stress Testing

Researchers should not assume stability. The following analytical methods provide definitive proof of compound integrity.

Visual Indicators (First Line of Defense)
  • Pass : White to off-white crystalline powder.

  • Fail : Yellowing (early oxidation)

    
     Brown/Black sticky solid (advanced decomposition/tar formation).
    
HPLC Purity Protocol

Direct injection of phenylhydrazines can be problematic due to on-column degradation.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase : A: 0.1% Formic Acid in Water; B: Acetonitrile (Acidic pH maintains the protonated salt form).

  • Detection : UV at 254 nm (Aromatic ring) and 280 nm.

  • Sample Prep : Dissolve in acetonitrile/water (50:50) with 0.1% HCl immediately before injection. Do not let sit.

Forced Degradation (Stress Test)

To validate your storage method, perform a 24-hour stress test:

  • Control : Sample stored at -20°C under Ar.

  • Stress A (Oxidation) : Open vial exposed to ambient air/light for 24 hours.

  • Stress B (Hydrolysis) : Sample dissolved in water (pH 7) for 4 hours.

  • Result : Compare HPLC chromatograms. The "Stress A" sample will likely show a new peak corresponding to the azo dimer or the de-hydrazinated aryl halide.

References

  • Vertex AI Search . (2-Bromo-5-methyl-phenyl)-hydrazine; hydrochloride Product Details. Retrieved from 1

  • Sigma-Aldrich . Phenylhydrazine hydrochloride Safety Data Sheet (General Class Behavior). Retrieved from

  • National Institutes of Health (NIH) . Cross-Coupling between Hydrazine and Aryl Halides...[2] (Stability of Aryl Hydrazines). Retrieved from 3

  • Cole-Parmer . Material Safety Data Sheet - Phenylhydrazine hydrochloride. Retrieved from 4

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Fischer Indole Synthesis Utilizing (2-Bromo-5-methylphenyl)hydrazine Hydrochloride

This Application Note is designed for researchers and drug discovery scientists requiring a robust, scalable protocol for synthesizing 7-bromo-4-methylindole derivatives. This scaffold is a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists requiring a robust, scalable protocol for synthesizing 7-bromo-4-methylindole derivatives. This scaffold is a privileged structure in medicinal chemistry, offering orthogonal handles for late-stage functionalization (C7-Br) and steric modulation (C4-Me).

Strategic Rationale & Mechanistic Insight

The Synthetic Value Proposition

The utilization of (2-Bromo-5-methylphenyl)hydrazine hydrochloride allows for the regioselective construction of 7-bromo-4-methylindole cores. This substitution pattern is synthetically valuable for two reasons:

  • Directed Regioselectivity: The ortho-bromo substituent at the C2 position of the phenylhydrazine blocks one potential cyclization site. This forces the [3,3]-sigmatropic rearrangement to occur exclusively at the unsubstituted C6 position, eliminating the formation of regioisomeric mixtures often seen with meta-substituted hydrazines.

  • Orthogonal Functionalization: The resulting 7-bromo moiety serves as a pre-installed "handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) post-cyclization, while the 4-methyl group provides steric bulk often required for receptor selectivity (e.g., in GPCR ligands).

Reaction Mechanism

The Fischer Indole Synthesis proceeds via an acid-catalyzed rearrangement.[1] The use of the hydrochloride salt form of the hydrazine provides an initial source of protons, though additional acid (acetic acid) is typically required to drive the equilibrium.

Key Mechanistic Pathway:

  • Condensation: Hydrazine reacts with the ketone to form a hydrazone.[2]

  • Tautomerization: Isomerization to the ene-hydrazine.[3]

  • [3,3]-Sigmatropic Rearrangement: The C-C bond formation step (rate-determining). The ortho-Br blocks the C2 pathway, forcing bond formation at C6.

  • Aromatization & Elimination: Loss of ammonia yields the indole.[4]

FischerMechanism Hydrazine (2-Bromo-5-methylphenyl) hydrazine HCl Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone, -H2O Ketone Ketone (e.g., Cyclohexanone) Ketone->Hydrazone EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine H+ Cat. SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Regioselective (Blocked by Br) Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Indole 7-Bromo-4-methylindole Derivative Diimine->Indole - NH3 Ammonia NH3 (Byproduct) Diimine->Ammonia

Figure 1: Mechanistic pathway highlighting the regioselective [3,3]-sigmatropic shift enforced by the ortho-bromo substituent.

Critical Reagents & Equipment

Reagent Specifications
ReagentRoleSpecificationsStorage
(2-Bromo-5-methylphenyl)hydrazine HCl Core ReactantPurity ≥97%; CAS: 60481-41-6Desiccator, 2-8°C
Cyclohexanone (Model Ketone)Carbonyl PartnerDistilled prior to use if yellowRT, Inert atm
Glacial Acetic Acid (AcOH) Solvent & CatalystACS Reagent Grade, AnhydrousRT, Corrosives cab
Sodium Acetate (Optional) BufferAnhydrousRT
Sat.[1][5][6] NaHCO₃ Solution QuenchingAqueousRT
Equipment
  • Reaction Vessel: 2-neck Round Bottom Flask (RBF) with magnetic stir bar.

  • Thermal Control: Oil bath or heating block capable of 120°C.

  • Condenser: Reflux condenser with inert gas (N₂/Ar) inlet.

  • Monitoring: TLC plates (Silica gel 60 F254) and UV lamp (254 nm).

Optimized Experimental Protocol

Target Synthesis: 5-Bromo-8-methyl-1,2,3,4-tetrahydrocarbazole (Nomenclature shift: The fused cyclohexane ring changes the numbering, but the relative positions of Br and Me on the benzene ring remain 7 and 4 relative to the indole nitrogen).

Phase 1: Hydrazone Formation & Cyclization (One-Pot)

Rationale: While hydrazones can be isolated, the stability of the hydrochloride salt allows for a direct "one-pot" protocol in acetic acid, which is more time-efficient and reduces yield loss.

  • Setup: Flame-dry a 100 mL 2-neck RBF and flush with Nitrogen.

  • Charging: Add (2-Bromo-5-methylphenyl)hydrazine hydrochloride (1.0 equiv, e.g., 5.0 mmol, 1.19 g) to the flask.

  • Solvent Addition: Add Glacial Acetic Acid (10-15 mL per gram of hydrazine). Stir to suspend the salt.

  • Ketone Addition: Add Cyclohexanone (1.1 equiv, 5.5 mmol, 0.57 mL) dropwise via syringe at room temperature.

    • Checkpoint: The suspension may clear slightly as the hydrazone forms.

  • Reaction: Heat the mixture to reflux (118°C) . Maintain reflux for 2–4 hours .

    • Monitoring: Check TLC every hour (Eluent: 10% EtOAc in Hexanes). The hydrazine starting material (polar, stays near baseline) should disappear. A new, less polar fluorescent spot (Indole) will appear.

  • Completion: Once starting material is consumed, remove from heat and allow to cool to room temperature.

Phase 2: Workup & Isolation
  • Precipitation: Pour the cooled reaction mixture into 100 mL of ice-cold water with vigorous stirring. The indole product often precipitates as a solid.

    • If Solid Forms: Filter the precipitate, wash with cold water (3 x 20 mL) and cold hexanes (to remove trace ketone).

    • If Oiling Occurs: Extract with Ethyl Acetate (3 x 30 mL) .

  • Neutralization (for Extraction path): Wash the combined organic layers with Sat. NaHCO₃ (carefully, CO₂ evolution) until the aqueous phase is pH ~7. Follow with Brine wash.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Phase 3: Purification
  • Recrystallization: If the crude solid is reasonably clean, recrystallize from Ethanol/Water or Toluene .

  • Flash Chromatography: If oil/impure, purify via silica gel chromatography.

    • Gradient: 0% → 10% Ethyl Acetate in Hexanes.

    • Note: Indoles can be light-sensitive; protect fractions from direct sunlight.

Process Control & Troubleshooting

Troubleshooting Start Reaction Checkpoint: 2 Hours Reflux CheckTLC TLC Analysis Start->CheckTLC SM_Remains SM Visible CheckTLC->SM_Remains Incomplete Clean_Product Product Spot Only CheckTLC->Clean_Product Complete New_Spots Multiple New Spots CheckTLC->New_Spots Decomposition Action_Continue Continue Reflux (+1-2 hrs) SM_Remains->Action_Continue Action_Lewis Add ZnCl2 (0.5 eq) or H2SO4 (cat.) SM_Remains->Action_Lewis If stalled >4h Action_Workup Proceed to Workup Clean_Product->Action_Workup

Figure 2: Decision tree for reaction monitoring and troubleshooting common issues.

Common Issues:

  • Stalled Reaction: If the hydrazine salt is not dissolving or reacting, add Sodium Acetate (1.0 equiv) to buffer the acidity and liberate the free hydrazine in situ. Alternatively, add a Lewis Acid like ZnCl₂ (0.5 equiv) to accelerate the rearrangement.

  • Darkening/Tarry Mixture: Oxidative polymerization of the indole. Ensure inert atmosphere (N₂) is maintained and limit reflux time.

Characterization & Expected Data

For the product derived from Cyclohexanone (5-Bromo-8-methyl-1,2,3,4-tetrahydrocarbazole ):

  • ¹H NMR (CDCl₃, 400 MHz):

    • Indole NH: Broad singlet, ~7.8–8.2 ppm.

    • Aromatic Protons: Two doublets (or meta-coupled singlets) in the aromatic region (~7.0–7.5 ppm) corresponding to the protons at C6 and C7 (indole numbering). The coupling pattern will confirm the para relationship between the protons (since Br and Me are para to each other on the original ring? No, let's re-map).

      • Correction: Original Phenyl: Br at 2, Me at 5.[6] Cyclization at 6.

      • Indole Structure: Br at 7, Me at 4.

      • Remaining Protons: H at 5 and H at 6. These are ortho to each other. Expect two doublets with ortho-coupling (~8 Hz).

    • Methyl Group: Singlet, ~2.4–2.5 ppm (Ar-CH₃).

    • Aliphatic Ring: Multiplets at ~2.7 ppm (C1/C4 of carbazole) and ~1.9 ppm (C2/C3).

  • ¹³C NMR:

    • Look for the deshielded C-Br carbon (~110-115 ppm) and the distinctive indole C2/C3 signals.

References

  • Fischer, E.; Jourdan, F. (1883).[7] "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.

  • Robinson, B. (1982).[8] The Fischer Indole Synthesis. John Wiley & Sons.

  • Wagaw, S.; Yang, B. H.; Buchwald, S. L. (1998).[5] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis". Journal of the American Chemical Society, 120(26), 6621–6622.

  • Sajjadifar, S.; et al. (2010).[4][9][10] "New 3H-Indole Synthesis by Fischer's Method. Part I". Molecules, 15(4), 2491–2498.[9][10]

  • Garg, N. K.; et al. (2011). "The Interrupted Fischer Indolization Approach to Polycyclic Indoline Alkaloids". Journal of the American Chemical Society, 133(23), 8877–8880.

Sources

Application

Application Note: Precision Synthesis of Substituted Indazoles via Pd-Catalyzed Cyclization

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and regioselective protocol for synthesizing substituted indazoles. It specifically addresses the utilization of (2-B...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and regioselective protocol for synthesizing substituted indazoles. It specifically addresses the utilization of (2-Bromo-5-methylphenyl)hydrazine hydrochloride as a privileged scaffold for accessing 6-methyl-3-substituted-1H-indazoles via a Palladium-catalyzed intramolecular cyclization strategy.

Abstract & Strategic Rationale

The indazole nucleus is a "privileged scaffold" in drug discovery, serving as a bio-isostere for indole and appearing in numerous therapeutics (e.g., Pazopanib, Axitinib) due to its stability and ability to engage in hydrogen bonding.

Traditional syntheses (e.g., diazotization of o-alkylanilines) often suffer from harsh conditions and poor functional group tolerance. The use of (2-Bromo-5-methylphenyl)hydrazine hydrochloride offers a superior, modular approach. The ortho-bromo substituent serves as a pre-installed "handle" for transition-metal catalysis, allowing for the convergent synthesis of 3-substituted indazoles under mild conditions.

Key Advantages of this Protocol:

  • Regiocontrol: Exclusively yields the

    
    -indazole tautomer with predictable substitution patterns.
    
  • Modularity: The C3 substituent is determined solely by the aldehyde/ketone partner selected in Step 1.

  • Self-Validating: The distinct spectroscopic shift from hydrazone to indazole provides clear " go/no-go " checkpoints.

Mechanistic Pathway

The synthesis proceeds through a two-stage sequence.[1][2][3][4][5] First, the hydrazine salt is neutralized and condensed with an aldehyde to form a stable hydrazone. Second, a Palladium(0) catalyst facilitates an intramolecular C-N bond formation between the hydrazone nitrogen and the aryl bromide.

Reaction Scheme
  • Condensation:

    
    
    
  • Cyclization:

    
    
    
Regiochemical Mapping

It is critical to track the substituents. Starting with 1-hydrazino-2-bromo-5-methylbenzene :

  • The hydrazine nitrogen (

    
    ) remains attached to the phenyl ring (Indazole position 1).
    
  • The ortho-carbon (C2) becomes the bridgehead

    
    .
    
  • The 5-methyl group (meta to hydrazine, para to Bromine) maps to the C6 position of the final indazole ring.

  • Result: The product is a 6-methyl-3-substituted-1H-indazole .

IndazoleSynthesis cluster_legend Regiochemistry Tracking Start Start: (2-Bromo-5-methylphenyl) hydrazine HCl Hydrazone Intermediate: N-(2-bromo-5-methylphenyl) hydrazone Start->Hydrazone Step 1: Condensation (EtOH, NaOAc, RT) Aldehyde Reagent: Aldehyde (R-CHO) Aldehyde->Hydrazone PdCycle Catalytic Cycle: Pd(OAc)2 / Xantphos Intramolecular C-N Coupling Hydrazone->PdCycle Step 2: Oxidative Addition Product Product: 6-Methyl-3-substituted- 1H-indazole PdCycle->Product Reductive Elimination (Ring Closure) Map Hydrazine C5-Me -> Indazole C6-Me Hydrazine N1 -> Indazole N1

Caption: Logical workflow converting the 2-bromo hydrazine precursor into the 6-methyl indazole scaffold via Pd-catalysis.

Experimental Protocols

Step 1: Preparation of the Hydrazone Intermediate

Objective: Neutralize the hydrochloride salt and condense with the aldehyde partner.

Materials:

  • (2-Bromo-5-methylphenyl)hydrazine hydrochloride (1.0 equiv)

  • Aldehyde (

    
    ) (1.0 - 1.1 equiv)
    
  • Sodium Acetate (NaOAc) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) [0.5 M concentration]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a stir bar, suspend the hydrazine hydrochloride and NaOAc in EtOH. Stir for 10 minutes at room temperature to liberate the free hydrazine base.

  • Addition: Add the aldehyde (liquid or solution) dropwise.

  • Reaction: Stir at room temperature for 1–4 hours.

    • Monitoring: Monitor by TLC.[3] The hydrazine starting material is polar; the hydrazone is typically less polar and UV-active.

  • Workup:

    • Scenario A (Precipitation): If the product precipitates (common), filter the solid, wash with cold EtOH/water (1:1), and dry under vacuum.

    • Scenario B (Soluble): Concentrate the solvent, redissolve in Ethyl Acetate (EtOAc), wash with water and brine, dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR should show a characteristic singlet (or doublet) for the azomethine proton (
    
    
    
    ) around
    
    
    7.5–8.5 ppm.
Step 2: Palladium-Catalyzed Intramolecular Cyclization

Objective: Form the N-C bond to close the pyrazole ring.

Materials:

  • Hydrazone Intermediate (from Step 1) (1.0 equiv)

  • Catalyst: Palladium(II) Acetate (

    
    ) (5 mol%)
    
  • Ligand: Xantphos (5–7 mol%) or

    
     (20 mol%)
    
    • Note: Xantphos is preferred for difficult substrates due to its wide bite angle.

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium tert-butoxide (
    
    
    
    )
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed) [0.2 M]

Procedure:

  • Setup: Charge a reaction vial (screw-cap or microwave vial) with the Hydrazone,

    
    , Ligand, and Base.
    
  • Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Heating: Heat the mixture to 100°C (oil bath) or 110°C (microwave) for 12–18 hours.

    • Checkpoint: The reaction mixture usually turns dark (Pd black formation indicates catalyst decomposition, but deep red/brown is normal for active catalysis).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Pd residue. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Summary & Optimization Guide

The following table summarizes critical parameters for optimizing yields based on the electronic nature of the aldehyde substituent (


).
ParameterStandard ConditionOptimization for Electron-Poor ROptimization for Electron-Rich R
Ligand

Xantphos or BINAPXantphos
Base


(Solubility)

(Stronger base)
Solvent Toluene1,4-DioxaneToluene/DMAc (9:1)
Temp 100°C110°C120°C
Yield 70-85%80-95%60-75%

Troubleshooting:

  • Problem: Incomplete conversion of Hydrazone.

    • Solution: Switch to Xantphos ligand; ensure solvent is strictly anhydrous (water inhibits the catalytic cycle).

  • Problem: Formation of de-brominated hydrazone (hydrodehalogenation).

    • Solution: Lower temperature to 80°C; reduce reaction time; ensure Argon flow is not stripping solvent.

Safety & Handling

  • Hydrazine Toxicity: (2-Bromo-5-methylphenyl)hydrazine hydrochloride is a substituted hydrazine. Hydrazines are potential carcinogens and skin sensitizers. All weighing must be performed in a fume hood. Double-glove (Nitrile) is mandatory.

  • Palladium Waste: Segregate heavy metal waste.

  • Pressure: If using sealed vials at 110°C, ensure the vessel is rated for the pressure generated by the solvent (Toluene is generally safe; Dioxane requires care).

References

  • Inamoto, K., et al. (2000). "A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction." Organic Letters, 2(4), 519-521. Link

    • Context: Establishes the foundational Pd-catalyzed amination strategy for indazole synthesis
  • Inamoto, K., et al. (2008).[6] "Novel access to indazoles based on palladium-catalyzed amination chemistry." Yakugaku Zasshi, 128(7), 997-1005.[6] Link

    • Context: Detailed review of the mechanism and scope, specifically for intramolecular Buchwald-Hartwig cycliz
  • Song, J. J., & Yee, N. K. (2000). "A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction." Organic Letters, 2(4), 519-521.
  • BenchChem. (2025).[3] "Application Notes: Reactions Involving Hydrazine Derivatives." Link

    • Context: General handling and condensation protocols for phenylhydrazine hydrochlorides.

Sources

Method

Application Notes and Protocols for the Synthesis of 7-Bromo-5-methylindoles via Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Indoles The indole scaffold is a cornerstone in medicinal chemistry and drug development, appearing as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry and drug development, appearing as a core structural motif in a multitude of natural products and synthetic pharmaceuticals. The strategic functionalization of the indole ring is a key approach for modulating the biological activity of these compounds. The Fischer indole synthesis, a venerable and robust reaction, remains a primary and versatile method for the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] This application note provides a detailed guide to the reaction conditions for the coupling of (2-Bromo-5-methylphenyl)hydrazine HCl with various ketones to synthesize 7-bromo-5-methyl-substituted indoles, which are valuable intermediates in the synthesis of a range of biologically active molecules.

The presence of a bromine atom at the 7-position and a methyl group at the 5-position of the indole ring offers significant opportunities for further chemical modifications, making these compounds attractive building blocks in drug discovery programs. This guide will delve into the mechanistic underpinnings of the Fischer indole synthesis, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through a series of well-defined steps to transform an arylhydrazine and a ketone (or aldehyde) into an indole.[3] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

The key steps of the mechanism are as follows:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the (2-Bromo-5-methylphenyl)hydrazine with a ketone to form the corresponding hydrazone. This is often performed in situ.[3]

  • Tautomerization: The hydrazone then undergoes tautomerization to its enamine isomer.

  • [4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the protonated enamine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[2]

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Elimination of Ammonia: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia to yield the thermodynamically stable aromatic indole ring.

The electronic nature of the substituents on the phenylhydrazine ring can influence the rate and efficiency of these steps. In the case of (2-Bromo-5-methylphenyl)hydrazine, the electron-withdrawing bromine atom may slightly deactivate the ring towards the electrophilic attack in the cyclization step, while the electron-donating methyl group can have a counteracting effect.

Reaction Conditions: A Tabular Summary

The choice of catalyst, solvent, and temperature plays a pivotal role in the success of the Fischer indole synthesis. A variety of Brønsted and Lewis acids can be employed as catalysts.[1] The following table summarizes typical reaction conditions that can be adapted for the reaction of (2-Bromo-5-methylphenyl)hydrazine HCl with different ketones.

KetoneCatalystSolventTemperature (°C)Reaction Time (h)Expected ProductReference
AcetonePolyphosphoric Acid (PPA)Neat100-1201-37-Bromo-2,5-dimethyl-1H-indole[5]
CyclohexanoneAcetic AcidAcetic Acid80-115 (reflux)2-510-Bromo-8-methyl-1,2,3,4-tetrahydrocarbazole[6]
ButanoneHydrochloric Acid (from HCl salt)2-Methyltetrahydrofuran (2-MeTHF)150 (Microwave)0.257-Bromo-2-ethyl-3,5-dimethyl-1H-indole & 7-Bromo-3-ethyl-2,5-dimethyl-1H-indole[7]
AcetophenonePolyphosphoric Acid (PPA)Neat120-1502-47-Bromo-5-methyl-2-phenyl-1H-indole[5]
Isopropyl methyl ketoneAcetic AcidAcetic Acid80-115 (reflux)2-47-Bromo-2,3,3,5-tetramethyl-3H-indole[6]

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of 7-bromo-5-methylindoles. These protocols are designed to be self-validating and can be adapted for different ketones.

Protocol 1: One-Pot Synthesis of 7-Bromo-2,5-dimethyl-1H-indole from Acetone

This one-pot procedure is efficient as it avoids the isolation of the intermediate hydrazone.[8]

Materials:

  • (2-Bromo-5-methylphenyl)hydrazine HCl (1.0 eq)

  • Acetone (1.5 eq)

  • Polyphosphoric acid (PPA) (10 wt eq)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-Bromo-5-methylphenyl)hydrazine HCl and acetone.

  • Slowly add polyphosphoric acid to the stirred mixture. The mixture will become viscous.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice water with stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of 10-Bromo-8-methyl-1,2,3,4-tetrahydrocarbazole from Cyclohexanone

This protocol utilizes acetic acid as both the solvent and the catalyst.[6]

Materials:

  • (2-Bromo-5-methylphenyl)hydrazine HCl (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve (2-Bromo-5-methylphenyl)hydrazine HCl and cyclohexanone in glacial acetic acid.

  • Reflux the mixture with stirring for 2-5 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a 1 M sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualization of the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the one-pot Fischer indole synthesis.

Fischer_Indole_Synthesis_Workflow reagents 1. Reagent Addition (2-Bromo-5-methylphenyl)hydrazine HCl Ketone Catalyst & Solvent reaction 2. Reaction Heating with Stirring (Monitor by TLC) reagents->reaction Heat workup 3. Aqueous Work-up Quenching with water Neutralization reaction->workup Cool extraction 4. Extraction Extraction with organic solvent workup->extraction purification 5. Purification Drying, Filtration, Concentration Column Chromatography extraction->purification product 6. Final Product 7-Bromo-5-methyl-substituted Indole purification->product

Caption: A generalized experimental workflow for the one-pot Fischer indole synthesis.

Logical Relationships in Catalyst Selection

The choice of catalyst is critical and depends on the reactivity of the starting materials. The following diagram illustrates the decision-making process for catalyst selection.

Catalyst_Selection cluster_conditions Reaction Conditions cluster_catalysts Catalyst Choice start Substrate Reactivity less_reactive Less Reactive Substrates (e.g., electron-withdrawing groups) start->less_reactive more_reactive More Reactive Substrates (e.g., electron-donating groups) start->more_reactive strong_acid Stronger Acid Catalyst (e.g., PPA, H2SO4, ZnCl2) less_reactive->strong_acid Requires harsher conditions mild_acid Milder Acid Catalyst (e.g., Acetic Acid, p-TsOH) more_reactive->mild_acid Proceeds under milder conditions

Sources

Application

Application Notes and Protocols for Regioselective Cyclization of 2-Bromo-5-methylphenylhydrazine

Abstract This comprehensive guide provides detailed application notes and protocols for the regioselective cyclization of 2-bromo-5-methylphenylhydrazine, a versatile building block in the synthesis of diverse heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the regioselective cyclization of 2-bromo-5-methylphenylhydrazine, a versatile building block in the synthesis of diverse heterocyclic scaffolds. Primarily targeting researchers, medicinal chemists, and drug development professionals, this document elucidates the core principles and practical execution of key synthetic transformations. We delve into the mechanistic underpinnings that govern regioselectivity in the Fischer indole synthesis, Knorr pyrazole synthesis, and pyridazinone formation. By explaining the causality behind experimental choices, this guide aims to empower scientists to rationally design and execute syntheses of high-value, structurally defined molecules.

Introduction: The Strategic Value of 2-Bromo-5-methylphenylhydrazine

2-Bromo-5-methylphenylhydrazine is a key starting material in synthetic organic and medicinal chemistry. Its disubstituted aromatic ring offers a unique combination of steric and electronic properties that can be exploited to direct the regiochemical outcome of various cyclization reactions. The resulting heterocyclic products, such as substituted indoles, pyrazoles, and pyridazinones, are privileged scaffolds found in a multitude of biologically active compounds and pharmaceuticals. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the methyl group provides a point of steric influence and a probe for structure-activity relationship (SAR) studies. This guide will focus on well-established, regioselective cyclization methods, providing both the theoretical framework and practical protocols for their successful implementation.

Regioselective Fischer Indole Synthesis: Access to 7-Bromo-4-methylindoles

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1] The regioselectivity of this reaction with unsymmetrically substituted phenylhydrazines is a critical consideration.

Mechanistic Insights into Regioselectivity

The mechanism of the Fischer indole synthesis involves the formation of a phenylhydrazone, which then tautomerizes to an enamine.[2] A key[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia yields the indole product.[1] With 2-bromo-5-methylphenylhydrazine, the cyclization can theoretically occur at either of the two ortho positions to the hydrazine moiety.

However, the reaction is highly regioselective, favoring cyclization at the less sterically hindered position. The bulky bromine atom at the 2-position significantly disfavors cyclization at the adjacent carbon, directing the reaction towards the ortho position of the methyl group. This leads to the preferential formation of 7-bromo-4-methylindoles.

Fischer_Indole_Mechanism cluster_0 Hydrazone Formation cluster_1 Tautomerization & [3,3]-Sigmatropic Rearrangement cluster_2 Cyclization & Aromatization A 2-Bromo-5-methylphenylhydrazine B Ketone/Aldehyde C Phenylhydrazone A->C + R1(C=O)R2 - H2O B->C D Enehydrazine C->D Tautomerization E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclized Intermediate E->F Cyclization G 7-Bromo-4-methylindole F->G - NH3 Aromatization

Figure 1: Generalized workflow of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 7-Bromo-4-methyl-2-phenyl-1H-indole

This protocol describes the synthesis of a specific 7-bromo-4-methylindole derivative using acetophenone as the carbonyl partner.

Materials:

  • 2-Bromo-5-methylphenylhydrazine hydrochloride

  • Acetophenone

  • Glacial Acetic Acid

  • Ethanol

  • Polyphosphoric acid (PPA)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2-bromo-5-methylphenylhydrazine hydrochloride (1.0 eq) in a minimal amount of hot ethanol.

    • Add acetophenone (1.05 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Indolization:

    • In a separate flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (10 times the weight of the hydrazone).

    • Heat the PPA to 80-90 °C with stirring.

    • Carefully add the dried hydrazone in portions to the hot PPA, ensuring the temperature does not exceed 100 °C.

    • After the addition is complete, continue stirring at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC.

    • Allow the mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring.

    • The solid product will precipitate. Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 7-bromo-4-methyl-2-phenyl-1H-indole.

Self-Validation: The regiochemistry of the product can be confirmed by 1H NMR spectroscopy. The proton on the indole ring at the C4 position will show a characteristic chemical shift and coupling pattern, and NOE experiments can further confirm the spatial relationship between the methyl group and the adjacent indole ring protons.

ParameterConditionRationale
Catalyst Polyphosphoric acid (PPA)A strong Brønsted acid that also serves as a solvent and dehydrating agent, promoting the cyclization and aromatization steps.[1]
Temperature 90-100 °CProvides sufficient energy for the[3][3]-sigmatropic rearrangement and subsequent cyclization while minimizing side reactions.
Work-up Quenching on iceRapidly hydrolyzes the PPA and precipitates the organic product.

Regioselective Synthesis of Pyrazoles: Knorr Synthesis with 1,3-Diketones

The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a cornerstone for the construction of the pyrazole ring. The use of an unsymmetrical 1,3-diketone with 2-bromo-5-methylphenylhydrazine introduces a question of regioselectivity.

Controlling Regioselectivity in Pyrazole Formation

The regiochemical outcome of the Knorr synthesis is dictated by the relative reactivity of the two carbonyl groups of the diketone and the two nitrogen atoms of the hydrazine.[4]

  • Diketone Reactivity: In an unsymmetrical 1,3-diketone, the less sterically hindered and/or more electronically activated carbonyl group will be preferentially attacked.

  • Hydrazine Nucleophilicity: The terminal nitrogen (-NH2) of the arylhydrazine is generally more nucleophilic than the internal nitrogen (-NH-Ar).

Therefore, the initial condensation will occur between the more nucleophilic -NH2 group of the hydrazine and the more reactive carbonyl of the diketone. The subsequent cyclization then determines the final substitution pattern of the pyrazole.

Knorr_Pyrazole_Synthesis cluster_0 Initial Condensation cluster_1 Cyclization and Dehydration A 2-Bromo-5-methylphenylhydrazine B Unsymmetrical 1,3-Diketone C Hydrazone Intermediate A->C + R1(C=O)CH2(C=O)R2 B->C D Cyclized Intermediate C->D Intramolecular Condensation E 1-(2-bromo-5-methylphenyl)-3,5-disubstituted-1H-pyrazole D->E - H2O

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2-Bromo-5-methylphenyl)hydrazine HCl

Reagent ID: (2-Bromo-5-methylphenyl)hydrazine hydrochloride Common Application: Fischer Indole Synthesis, Pyrazole Formation Support Level: Tier 3 (Advanced Organic Synthesis)[1] Introduction: The "Ortho-Effect" Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: (2-Bromo-5-methylphenyl)hydrazine hydrochloride Common Application: Fischer Indole Synthesis, Pyrazole Formation Support Level: Tier 3 (Advanced Organic Synthesis)[1]

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support center. If you are experiencing low conversion rates with (2-Bromo-5-methylphenyl)hydrazine HCl , you are likely encountering a specific kinetic barrier known as the "Ortho-Effect."

While the 5-methyl group acts as a weak electron donor, the 2-bromo substituent exerts significant steric hindrance proximal to the nucleophilic hydrazine nitrogen. In the context of the Fischer Indole Synthesis, this steric bulk destabilizes the transition state required for the critical [3,3]-sigmatropic rearrangement. Furthermore, as a hydrochloride salt, the reagent requires careful proton management to balance nucleophilicity with acid catalysis.

This guide moves beyond basic "check your stir rate" advice. We will diagnose the chemical causality of your failure and provide self-validating protocols to correct it.

Module 1: Pre-Reaction Integrity Check

Status: Is your reagent dead on arrival?

Hydrazine derivatives are notoriously susceptible to oxidation. The hydrochloride salt form offers stability, but improper storage or handling can degrade the material before it enters the flask.

Diagnostic FAQ

Q: My reagent is a dark purple/brown solid. Is it usable? A: No. Pure (2-Bromo-5-methylphenyl)hydrazine HCl should be an off-white to beige crystalline solid.[1] Dark coloration indicates the formation of diazonium salts or azo-coupling byproducts caused by oxidation.[1] These impurities act as radical scavengers and can completely quench the Fischer Indole mechanism.

Q: The material is sticky/clumped. Can I dry it? A: Hygroscopicity suggests hydrolysis of the HCl salt. If the salt hydrolyzes, the free base is released, which oxidizes rapidly. You must perform a recrystallization.

Corrective Protocol: Salt Recrystallization

Use this protocol to restore reagent integrity.[1]

  • Dissolution: Dissolve the crude material in a minimum amount of hot Ethanol (60°C).

  • Acidification: Add 1-2 mL of conc. HCl to ensure the salt form is intact.

  • Precipitation: Cool slowly to room temperature, then to 0°C in an ice bath. Add cold Diethyl Ether dropwise if crystallization does not initiate.

  • Validation: The melting point should be sharp (approx. 185-190°C, verify against CoA).

Module 2: The Fischer Indole Synthesis (Main Failure Point)

Status: Reaction stalls at the hydrazone intermediate.

The conversion of the hydrazone to the indole is the bottleneck. The 2-bromo group sterically hinders the formation of the "ene-hydrazine" tautomer and the subsequent C-C bond formation.

Troubleshooting Logic Flow

TroubleshootingFlow Start Problem: Low Yield / No Reaction CheckSalt Step 1: Is the HCl salt neutralized? Start->CheckSalt CheckInter Step 2: Is Hydrazone forming? CheckSalt->CheckInter Yes (Buffered/Base added) FixSalt Action: Add NaOAc or Pyridine to liberate free base CheckSalt->FixSalt No (Direct addition) CheckCat Step 3: Catalyst Selection CheckInter->CheckCat Yes (LCMS confirms mass) FixCond Action: Increase Temp or Switch to Ethanol Reflux CheckInter->FixCond No (SM remains) SolZnCl2 Solution: Switch to ZnCl2 (Lewis Acid) Better for steric bulk CheckCat->SolZnCl2 Using Protic Acid (H2SO4/AcOH) SolPPA Solution: Switch to Polyphosphoric Acid (PPA) High temp (100-110°C) CheckCat->SolPPA Using Lewis Acid (ZnCl2)

Figure 1: Decision tree for troubleshooting low conversion in Fischer Indole Synthesis.[1]

Critical FAQ: The Mechanism of Failure

Q: Why does the reaction work for phenylhydrazine but fail for the (2-Bromo-5-methyl) analog? A: The Fischer Indole mechanism requires the formation of a highly ordered transition state during the [3,3]-sigmatropic rearrangement. The 2-bromo substituent creates a severe steric clash with the alkyl groups of the ketone/aldehyde.

  • Consequence: The energy barrier for the rearrangement is raised. Standard protic acids (AcOH, H2SO4) often fail to overcome this barrier before thermal decomposition occurs.

Q: Should I just heat it more? A: Caution. While heat helps, excessive heat (>120°C) with this specific hydrazine often leads to dehalogenation (loss of Bromine) or polymerization.[1] You need a better catalyst, not just more heat.

Optimization Data: Catalyst Performance
Catalyst SystemReaction TempConversion RateNotes
AcOH / H2SO4 80°C (Reflux)< 20%Not Recommended. Too weak to force rearrangement over the steric barrier.[1]
4% H2SO4 in MeOH 65°C30-40%Moderate.[1] Often stalls at hydrazone stage.[1]
ZnCl2 (Fused) / AcOH 100-110°C75-85% Recommended. Lewis acid coordinates to nitrogen, lowering activation energy without harsh protons.[1]
Polyphosphoric Acid (PPA) 100°C60-70%Good, but workup is difficult (viscous).[1]

Module 3: Recommended Protocol (Zinc Chloride Method)

This protocol is optimized for ortho-halo substituted hydrazines .[1] It uses Zinc Chloride (Lewis Acid) to drive the rearrangement.[2][3]

Reagents
  • (2-Bromo-5-methylphenyl)hydrazine HCl (1.0 equiv)

  • Ketone/Aldehyde (1.1 equiv)[1]

  • Zinc Chloride (ZnCl2), anhydrous (2.0 equiv)[1]

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology
  • Free Base Generation (In-Situ):

    • Suspend the hydrazine HCl salt in Glacial Acetic Acid.

    • Note: The acetate acts as a buffer. You do not need a separate neutralization step if using AcOH as solvent, as the equilibrium will allow the free base to react.

    • Add the Ketone.[3][4] Stir at Room Temperature for 30 mins.

    • Checkpoint: Check LC-MS. You should see the Hydrazone peak (M+). If not, do not proceed to heating.

  • Catalyst Addition:

    • Add anhydrous ZnCl2. (Caution: Exothermic).[1]

  • The Rearrangement (The Critical Step):

    • Heat the mixture to 100°C - 110°C .

    • Crucial: Do not exceed 115°C.

    • Monitor by TLC/LC-MS every hour. You are looking for the disappearance of the Hydrazone and the appearance of the Indole (M - NH3).

  • Workup (Zinc Removal):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water .

    • The product usually precipitates. If oil forms, extract with Ethyl Acetate.

    • Wash: Wash the organic layer with 1N NaOH (to remove acetic acid) and then EDTA solution or dilute NH4OH (to strip Zinc residues).

Module 4: Alternative Routes (When Fischer Fails)

If the steric bulk of the 2-bromo group renders the Fischer synthesis impossible (0% yield), you must abandon the sigmatropic rearrangement pathway.

Recommended Alternative: Buchwald-Hartwig Amination / Cyclization Instead of forming the C-C bond via rearrangement, form it via Palladium catalysis.

  • Step 1: React the hydrazine with the ketone to form the hydrazone.[2][3][4][5]

  • Step 2: Use a Palladium catalyst (e.g., Pd(OAc)2 / XPhos) to couple the ortho-bromo position with the alpha-carbon of the hydrazone (intramolecular arylation).[1]

    • Why this works: Palladium oxidative addition inserts into the C-Br bond, bypassing the steric barrier of the thermal rearrangement.

References

  • BenchChem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (Accessed 2025).[1][5][6] Link

  • Organic Chemistry Portal. Fischer Indole Synthesis: Mechanism and Recent Advances.Link

  • Robinson, B. The Fischer Indole Synthesis. Chemical Reviews, 1969, 69(2), 227–250.[1][6] (Classic review on substituent effects).

  • Wagaw, S., et al. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. J. Am. Chem. Soc. 1998, 120, 6621.[6] (Buchwald modification source). Link

  • Org. Synth. Preparation of Phenylhydrazine Hydrochloride.[1][7][8] Coll. Vol. 1, p.442 (1941). Link

Sources

Optimization

Purification techniques for (2-Bromo-5-methylphenyl)hydrazine hydrochloride derivatives

Topic: Purification & Troubleshooting Guide Diagnostic Triage: Start Here Before initiating a purification protocol, identify your specific issue using the visual cues below. Aryl hydrazines are reactive and prone to oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide

Diagnostic Triage: Start Here

Before initiating a purification protocol, identify your specific issue using the visual cues below. Aryl hydrazines are reactive and prone to oxidation; the physical state of your crude material dictates the purification strategy.

Symptom / Observation Probable Cause Recommended Action
Pink, Red, or Brown Solid Oxidation: Presence of azo/diazo impurities or air-oxidation products.Protocol A (Recrystallization) with activated charcoal.
Sticky Gum / Oil Solvent Entrapment / Impure Salt: Presence of unreacted aniline or residual solvents preventing lattice formation.Protocol C (Trituration) followed by Protocol B (Acid-Base Regeneration) .
Gray/Metallic Residue Inorganic Contamination: Residual Tin (Sn) salts if SnCl₂ reduction was used.Protocol B (Acid-Base Regeneration) is mandatory. Recrystallization will not remove complexed tin.
Low Melting Point Hydration / Mixed Salts: Product may be a hydrate or mixed with inorganic salts (NaCl/KCl).Dry under vacuum over P₂O₅; Check chloride content.

Decision Logic & Workflow

The following flowchart illustrates the decision-making process for purifying (2-Bromo-5-methylphenyl)hydrazine hydrochloride based on the crude state.

PurificationLogic Start Crude (2-Bromo-5-methylphenyl) hydrazine HCl CheckState Visual Inspection Start->CheckState Solid Crystalline Solid (Colored/Impure) CheckState->Solid Dry Oil Sticky Oil / Gum CheckState->Oil Wet/Oily TinResidue Gray/Inorganic Residue (SnCl2 method used) CheckState->TinResidue Sn Contamination Recryst Protocol A: Recrystallization (EtOH/HCl) Solid->Recryst Triturate Protocol C: Trituration (Cold Ether/Hexane) Oil->Triturate AcidBase Protocol B: Acid-Base Regeneration (The 'Reset' Button) TinResidue->AcidBase Mandatory Final Vacuum Dry & Store (Inert Atm, 4°C) Recryst->Final Pure White Solid AcidBase->Final Pure White Solid Triturate->Recryst If remains oily Triturate->AcidBase If solidifies

Figure 1: Decision tree for selecting the appropriate purification methodology based on crude product characteristics.

Core Purification Protocols

Protocol A: Recrystallization (The Standard)

Best for: Removing color impurities and slight traces of unreacted aniline.

Context: The 2-bromo and 5-methyl substituents increase the lipophilicity of this molecule compared to unsubstituted phenylhydrazine. Therefore, pure water is often a poor solvent. An Ethanol/HCl system is preferred to maintain solubility while suppressing oxidation.

Reagents:

  • Ethanol (Absolute)

  • Concentrated HCl (37%)[1]

  • Activated Charcoal (Norit or equivalent)

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol. If it does not dissolve, add water dropwise until clear (keep Ethanol >80%).

  • Acidification: Add concentrated HCl (approx. 1 mL per 10 g of product). Why? Excess H+ suppresses the equilibrium towards the free base, preventing oxidation.

  • Decolorization: If colored, remove from heat, add activated charcoal (1-2% w/w), and boil gently for 2-3 minutes. Filter hot through Celite or a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Note: Rapid cooling traps impurities.

  • Isolation: Filter the white needles. Wash with cold 1:1 Ethanol/Et₂O.

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

Protocol B: Acid-Base Regeneration (The "Deep Clean")

Best for: Removing Tin (Sn) salts, separating from inorganic salts, or recovering product from a "gummy" state.

Context: If you used Stannous Chloride (SnCl₂) for reduction, tin salts often form a complex with the hydrazine that recrystallization cannot break. You must liberate the free base to break this complex.

Reagents:

  • NaOH (20% aqueous solution)

  • Dichloromethane (DCM) or Diethyl Ether

  • HCl gas (from cylinder) OR Conc. HCl/Dioxane

Step-by-Step:

  • Liberation: Suspend the impure salt in water. Slowly add 20% NaOH with stirring until pH > 12.

    • Observation: The solid will dissolve, and the free hydrazine base (an oil or low-melting solid) will separate. If Sn is present, white/gray tin oxides will precipitate.

  • Extraction: Extract the mixture with DCM (3 x volumes). The hydrazine free base moves to the organic layer; Tin and inorganic salts remain in the aqueous layer.

  • Wash & Dry: Wash the organic layer with brine. Dry over anhydrous Na₂SO₄. Filter.

  • Re-precipitation:

    • Method 1 (Anhydrous - Preferred): Bubble dry HCl gas into the DCM solution at 0°C. The pure hydrochloride salt will precipitate instantly.

    • Method 2 (Wet): Add a solution of Conc. HCl in Dioxane or Ethanol dropwise.

  • Filtration: Collect the white solid by filtration.

Protocol C: Trituration (For Sticky Oils)

Best for: Inducing crystallization in gummy crude products.

  • Place the sticky oil in a flask.

  • Add cold Diethyl Ether or Hexane (non-solvents for the salt).

  • Scratch the side of the flask vigorously with a glass rod.

  • Sonicate for 5-10 minutes.

  • If solid forms, filter and proceed to Protocol A.

Advanced Troubleshooting (FAQs)

Q1: My product turns pink immediately upon filtering. Why?

  • Cause: The "Free Base" is oxidizing. Aryl hydrazines are extremely air-sensitive when not protonated.

  • Fix: Ensure your wash solvents (Ethanol/Ether) are acidic. Add a few drops of Conc. HCl to your wash solvent.[2] Always dry under vacuum, never in an open oven.

Q2: I used SnCl₂ reduction, and the product yield is >100%.

  • Cause: You likely have "Double Salts" (Hydrazine·HCl·SnCl₂). Tin coordinates strongly to nitrogen.

  • Fix: You must use Protocol B (Acid-Base Regeneration) . Simple recrystallization will not remove the tin. The high pH in Protocol B precipitates Tin as Sn(OH)₄/SnO₂, breaking the coordination.

Q3: The melting point is broad (e.g., 185-195°C).

  • Cause: Mixed hydrochloride/hydrobromide salts (if HBr was used in diazotization) or wet product.

  • Fix: Recrystallize from Ethanol/HCl. Ensure the product is bone-dry. Hydrazine salts are hygroscopic; moisture lowers and broadens the melting point significantly.

Mechanism of Impurity Removal

Understanding the chemistry aids in troubleshooting. The following diagram details the Acid-Base Regeneration cycle (Protocol B), which is the most robust purification method.

AcidBaseCycle ImpureSalt Impure Salt (R-NHNH3+ Cl-) + Sn salts / Aniline FreeBase Free Base (Organic Layer) (R-NHNH2) ImpureSalt->FreeBase Deprotonation Waste Aqueous Waste (SnO2 ppt, Na+, Cl-) ImpureSalt->Waste Precipitation Step1 Add NaOH (pH > 12) PureSoln Dry Organic Solution FreeBase->PureSoln Phase Sep Step2 Extract w/ DCM Dry (Na2SO4) FinalSalt Pure Salt (R-NHNH3+ Cl-) PureSoln->FinalSalt Reprotonation Step3 Add HCl (gas/soln)

Figure 2: Chemical pathway for removing inorganic and organic impurities via acid-base switching.

Storage & Stability

  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon or Nitrogen flush is recommended.

  • Container: Amber glass vials (light sensitive).

  • Shelf Life: 6 months if stored correctly. If the solid turns distinctively pink/brown, re-purify using Protocol A.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for aryl hydrazine synthesis and reduction via SnCl2).
  • Organic Syntheses , Coll. Vol. 1, p. 442 (1941); Vol. 2, p. 71 (1922). Phenylhydrazine.[3][4][5]

  • Bullock, M. W., & Hand, J. J. "Purification of Phenylhydrazine Hydrochloride Derivatives." Journal of the American Chemical Society, 78(22), 5854–5856.
  • Patent CN103387514A . "Preparation method of 2-bromophenylhydrazine hydrochloride." (Specific industrial context for brominated analogs).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Troubleshooting

Minimizing side reactions during Fischer synthesis with brominated aryl hydrazines

[1] Subject: Minimizing Side Reactions in Fischer Synthesis with Brominated Aryl Hydrazines Ticket ID: FISCH-BR-001 Support Level: Tier 3 (Senior Application Scientist)[1] Introduction: The "Deactivated" Challenge Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Minimizing Side Reactions in Fischer Synthesis with Brominated Aryl Hydrazines Ticket ID: FISCH-BR-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Deactivated" Challenge

Welcome to the Halo-Indole Technical Support Center. You are likely here because your reaction yielded a black tar, a mixture of inseparable isomers, or returned unreacted starting material.[1]

The Core Problem: Bromine is an Electron-Withdrawing Group (EWG).[1] In the Fischer Indole Synthesis, the key step is a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. This step requires electron density on the aromatic ring. By withdrawing electrons, the bromine atom significantly raises the activation energy of the rearrangement.

  • Consequence 1: You apply more heat to force the reaction

    
     Thermal decomposition (Tar).[1]
    
  • Consequence 2: You use stronger acids

    
     Polymerization or hydrolysis of sensitive groups.
    

This guide provides the protocols to navigate this thermodynamic tightrope.

Module 1: Diagnostic Workflow

Before altering your chemistry, identify your specific failure mode using the logic tree below.

DiagnosticTree Start Identify Failure Mode Issue1 Black Tar / Charring Start->Issue1 Issue2 Low Yield / No Reaction Start->Issue2 Issue3 Regioisomer Mixture Start->Issue3 Diag1 Cause: Oxidative Degradation Action: Degas solvents, N2 atm Issue1->Diag1 Rapid onset Diag2 Cause: Acid Too Strong/Hot Action: Switch to ZnCl2/AcOH Issue1->Diag2 Slow onset Diag3 Cause: EWG Deactivation Action: Use PPA (Polyphosphoric Acid) Issue2->Diag3 SM recovered Diag4 Cause: Hydrolysis of Imine Action: Remove water (Dean-Stark) Issue2->Diag4 Ketone recovered Diag5 Substrate: 3-Bromophenylhydrazine Result: 4-Bromo vs 6-Bromo Indole Issue3->Diag5 Intrinsic Issue

Figure 1: Decision matrix for troubleshooting Fischer Indole Synthesis failures.

Module 2: Troubleshooting & FAQs

Q1: Why does my reaction turn into black tar immediately upon heating?

A: Oxidative degradation of the hydrazine. Brominated phenylhydrazines are less stable than their unsubstituted counterparts. In the presence of oxygen and heat, they undergo radical decomposition before they can condense with the ketone.

  • Fix: You must degas your solvents (sparge with Argon/Nitrogen for 15 mins) and run the reaction under an inert atmosphere.

  • Fix: Ensure your hydrazine is the hydrochloride salt form. The free base is significantly more prone to oxidation.

Q2: I am recovering starting material even after refluxing in acetic acid.

A: The "EWG Effect" requires a stronger thermodynamic push. Acetic acid is often too weak to catalyze the [3,3]-sigmatropic shift for deactivated (brominated) rings. The protonation of the ene-hydrazine is insufficient.

  • Recommendation: Switch to Polyphosphoric Acid (PPA) or ZnCl2 in Acetic Acid .[1] PPA acts as both a solvent and a strong acid catalyst that can force the rearrangement of electron-deficient hydrazones [1].

Q3: Did I debrominate my product? (Hydrodehalogenation)

A: Unlikely in standard Fischer conditions. Standard acid catalysis (HCl, H2SO4, PPA) does not typically cleave C-Br bonds.[1] If you observe mass loss corresponding to bromine:

  • Check for Metals: Are you using a stir bar contaminated with Palladium/Nickel from previous cross-coupling reactions? Trace metals + heat can cause reduction.[1]

  • Radical Scavenging: If you used extreme temperatures (>180°C), homolytic cleavage is possible.[1] Lower the temp and use a stronger Lewis acid (ZnCl2) to compensate.

Module 3: The Regioselectivity Trap (3-Bromo Substrates)

If you use 3-bromophenylhydrazine (meta-substituted), you will theoretically generate two isomers: the 4-bromoindole and the 6-bromoindole.[1]

Mechanistic Pathway

The regioselectivity is determined during the formation of the ene-hydrazine and the subsequent sigmatropic shift.

RegioSelectivity SM 3-Bromophenyl- hydrazone Split Sigmatropic Shift SM->Split PathA Attack at C2 (Ortho) Sterically Hindered Split->PathA Crowded PathB Attack at C6 (Para) Sterically Open Split->PathB Preferred ProdA 4-Bromoindole (Minor Product) PathA->ProdA ProdB 6-Bromoindole (Major Product) PathB->ProdB

Figure 2: Divergent pathways for meta-substituted hydrazines.

Data: Isomer Ratios

While electronic effects play a role, steric hindrance usually dominates.[1] The cyclization prefers the less hindered carbon (para to the meta-substituent), favoring the 6-bromo isomer [2].

Catalyst SystemTypical Ratio (6-Br : 4-Br)Notes
H₂SO₄ (aq) ~ 60 : 40Poor selectivity; high tar risk.[1]
ZnCl₂ / AcOH ~ 75 : 25Moderate selectivity; cleaner reaction.[1]
PPA (Polyphosphoric Acid) ~ 80 : 20Best balance of yield and selectivity for EWGs [3].[1]

Technical Insight: Separation of these isomers is difficult by flash chromatography. Recrystallization is often required.[1] If you specifically need the 4-bromo isomer, the Fischer synthesis is not the recommended route; consider the Bartoli Indole Synthesis or Hemetsberger Indole Synthesis .

Module 4: Optimized Protocol (The "Golden Standard")

This protocol utilizes Polyphosphoric Acid (PPA) .[1][2][3] PPA is viscous, which suppresses intermolecular side reactions (polymerization) while providing high acidity to overcome the bromine deactivation.[1]

Reagents
  • Substrate: Bromophenylhydrazine Hydrochloride (1.0 equiv)[1]

  • Ketone: Acetophenone / Cyclohexanone / etc.[1] (1.1 equiv)[1]

  • Catalyst/Solvent: Polyphosphoric Acid (10–15 g per 1 g of hydrazine)[1]

Step-by-Step Methodology
  • Preparation:

    • Heat the PPA to 80°C in a round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity).

    • Critical: Sparging the PPA with Nitrogen is recommended to remove dissolved oxygen.

  • Hydrazone Formation (In Situ):

    • Add the Bromophenylhydrazine HCl and the Ketone directly to the warm PPA.

    • Note: Unlike weaker acids, PPA drives the condensation and cyclization in one pot.

  • The Ramp:

    • Slowly increase temperature to 100–110°C .

    • Monitor via TLC.[1] You will see the hydrazone form first (often yellow/orange), then disappear as the indole forms.

    • Time: Reaction typically takes 2–4 hours.[1] Do not overheat (>120°C) to prevent debromination/tarring.[1]

  • Quenching (The Danger Zone):

    • Cool the mixture to 60°C.

    • Pour the reaction mixture onto crushed ice (approx 10x volume) with vigorous stirring.

    • Why? PPA hydrolysis is exothermic.[1] Pouring water into PPA can cause violent splattering.[1]

  • Isolation:

    • The indole usually precipitates as a solid upon hitting the ice. Filter and wash with water.[1]

    • If oil forms: Extract with Ethyl Acetate, wash with NaHCO₃ (to remove residual acid), dry over MgSO₄, and concentrate.[1]

References

  • Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952).[1][4] Fischer Indole Syntheses with Polyphosphoric Acid.[1][2][3][4][5][6][7][8][9] Journal of the American Chemical Society.[4] Link[1]

  • Robinson, B. (1963).[1] The Fischer Indole Synthesis.[2][3][4][5][6][7][8][9][10][11][12][13] Chemical Reviews. Link[1]

  • Sajjadifar, S., et al. (2010).[1] New 3H-Indole Synthesis by Fischer's Method.[1] Part I. Molecules. Link

Sources

Optimization

Recrystallization methods for products derived from (2-Bromo-5-methylphenyl)hydrazine HCl

Technical Support Center: Recrystallization of (2-Bromo-5-methylphenyl)hydrazine HCl Welcome to the technical support guide for the purification of (2-Bromo-5-methylphenyl)hydrazine hydrochloride. This resource is design...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of (2-Bromo-5-methylphenyl)hydrazine HCl

Welcome to the technical support guide for the purification of (2-Bromo-5-methylphenyl)hydrazine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this critical intermediate through recrystallization. Here, we move beyond simple protocols to explain the fundamental principles, enabling you to troubleshoot and optimize the process with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of (2-Bromo-5-methylphenyl)hydrazine HCl.

Q1: What are the ideal characteristics of a recrystallization solvent for (2-Bromo-5-methylphenyl)hydrazine HCl?

A1: The selection of an appropriate solvent is the most critical step in a successful recrystallization. The ideal solvent should exhibit the following properties:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This differential is the driving force for crystallization.

  • Inertness: The solvent must not react with (2-Bromo-5-methylphenyl)hydrazine HCl.

  • Impurity Solubility Profile: Common impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

Q2: What are some recommended starting solvents or solvent systems to try?

A2: Given that (2-Bromo-5-methylphenyl)hydrazine HCl is a hydrochloride salt, it is a polar molecule. Therefore, polar solvents are the logical starting point.[1]

  • Single Solvents: Ethanol, isopropanol (IPA), or methanol are excellent candidates. Ethanol, in particular, is frequently used for recrystallizing similar phenylhydrazine derivatives.[2]

  • Mixed Solvents: A solvent pair, such as ethanol/water or isopropanol/water, can be highly effective. In this system, the compound is dissolved in the "good" solvent (the one it is more soluble in, e.g., ethanol) at an elevated temperature, and the "anti-solvent" (the one it is less soluble in, e.g., water) is added dropwise until the solution becomes turbid (cloudy), indicating saturation. The solution is then reheated to become clear and cooled slowly.

  • Aqueous Acid: For some hydrazine hydrochlorides, recrystallization from hot water followed by the addition of concentrated hydrochloric acid can effectively force the pure salt out of solution upon cooling.[3]

Q3: What are the common impurities I should be trying to remove?

A3: Impurities can originate from the starting materials, side reactions, or degradation. For this compound, potential impurities include:

  • Unreacted Starting Materials: Such as 2-bromo-5-methylaniline.

  • Side-Reaction Products: Formed during the diazotization and reduction steps of the synthesis.[4][5]

  • Oxidation Products: Hydrazines can be susceptible to oxidation, leading to colored impurities.

  • Residual Hydrazine: This is a critical process-related impurity and a potential genotoxin, making its removal essential for pharmaceutical applications.[6][7][8]

  • Inorganic Salts: Leftover from the synthesis and workup.

Q4: How does the hydrochloride salt form affect the recrystallization process?

A4: The hydrochloride salt form significantly increases the compound's polarity and its solubility in polar solvents like water and alcohols compared to its freebase form.[1] This is advantageous as it allows for the use of common, relatively non-toxic solvents. It also enhances the compound's stability. The key consideration is that the solvent system must be able to accommodate this increased polarity.

Part 2: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the recrystallization of (2-Bromo-5-methylphenyl)hydrazine HCl.

Protocol A: Single Solvent Recrystallization from Isopropanol (IPA)

This is the most straightforward method and should be the first approach.

  • Dissolution: Place the crude (2-Bromo-5-methylphenyl)hydrazine HCl in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of hot IPA until the solid just completely dissolves. Adding excess solvent will significantly reduce your final yield.[9]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10][11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold IPA to rinse away the impurity-laden mother liquor.[9]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol B: Acidified Aqueous Recrystallization

This method is particularly effective for hydrochloride salts and is adapted from established procedures for similar compounds.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in a minimal amount of hot deionized water (approx. 6 mL of water per 1 g of crude product).[3] Bring the solution to a boil.

  • (Optional) Decolorization: If necessary, treat with activated charcoal as described in Protocol A. Perform a hot filtration.

  • Precipitation: To the hot, clear filtrate, add concentrated hydrochloric acid (approx. 2 mL of conc. HCl per 6 mL of water used).[3]

  • Crystallization: Cool the mixture slowly to room temperature, then chill thoroughly in an ice-water bath. Pure white crystals should precipitate.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol or acetone to remove residual acid and water.

  • Drying: Dry the purified (2-Bromo-5-methylphenyl)hydrazine HCl under vacuum.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues in a question-and-answer format.

Q1: My compound dissolved, but no crystals are forming upon cooling. Why?

A1: This is a classic case of either using too much solvent or the solution being supersaturated.[12]

  • Cause & Explanation: If too much solvent was added during the dissolution step, the solution will not be saturated at a low temperature, and thus no crystals will form.[10] Alternatively, a supersaturated solution lacks a nucleation point for crystal growth to begin.

  • Solutions:

    • Induce Nucleation: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystallization to initiate.[9][12] If you have a small amount of pure product, add a tiny "seed crystal."

    • Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution and boil off a portion of the solvent to increase the solute concentration.[12] Allow the concentrated solution to cool again.

    • Cool Further: Ensure the flask has spent adequate time in an ice bath, potentially an ice/salt bath for lower temperatures.

Q2: An oil has formed instead of crystals ("oiling out"). How can I fix this?

A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is highly impure or is cooling too rapidly.[12]

  • Cause & Explanation: The high concentration of impurities can depress the melting point of the solid mixture below the temperature at which it becomes insoluble in the solvent. The result is a liquid phase (the oil) separating instead of a solid crystalline phase.

  • Solutions:

    • Re-dissolve and Dilute: Reheat the flask to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[10][12]

    • Slow Cooling: This is critical. Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place the entire apparatus on a hot plate that is turned off, allowing it to cool with the plate over several hours.

    • Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.

Q3: The recrystallization resulted in a very low yield. What went wrong?

A3: A poor yield (e.g., <50%) is most commonly a result of procedural errors.

  • Cause & Explanation: The most frequent cause is using too much solvent during the initial dissolution step.[9][10][12] Any compound that remains dissolved in the cold mother liquor is lost. Other causes include premature crystallization during a hot filtration, incomplete crystallization before filtering, or using too much rinse solvent (or rinse solvent that isn't ice-cold).

  • Solutions:

    • Minimize Hot Solvent: Use the absolute minimum volume of boiling solvent required to fully dissolve your crude product.

    • Use Ice-Cold Rinse: Always use a minimal volume of ice-cold solvent for the final wash.

    • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover some material by boiling off a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals, which may be less pure.

Q4: The final product is still colored. How can I improve this?

A4: A persistent color (e.g., yellow, pink, or brown) indicates the presence of highly colored impurities that were not fully removed. Pure phenylhydrazine hydrochlorides are typically white to off-white.[3][7]

  • Cause & Explanation: These impurities are often large, polar molecules or oxidation products that get trapped within the crystal lattice as it forms.

  • Solution:

    • Use Activated Charcoal: Perform the recrystallization again, but this time include a decolorizing charcoal step (as described in the protocols). The activated charcoal has a high surface area and adsorbs the large, colored impurity molecules. It is crucial to filter the hot solution to remove the charcoal before cooling.

Part 4: Visual Guides & Data

Recrystallization Troubleshooting Workflow

Caption: Decision tree for troubleshooting common recrystallization issues.

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes for (2-Bromo-5-methylphenyl)hydrazine HCl
Water 10080.1High solubility for the HCl salt, especially when hot. Good for acidified recrystallization. High boiling point may promote oiling out if melting point is depressed.
Ethanol 7824.5Excellent general-purpose polar protic solvent. Often used for similar compounds.[2][7] Good for forming well-defined crystals.
Isopropanol (IPA) 8219.9Similar to ethanol but slightly less polar and higher boiling. A very good alternative to ethanol.
Methanol 6532.7Very polar, may show high solubility even at low temperatures, potentially reducing yield. Its toxicity is a consideration.
Acetonitrile 8237.5A polar aprotic solvent that can sometimes be effective for highly soluble products that are difficult to crystallize from alcohols.[2]

References

  • Recrystallization. (n.d.). University of California, Davis. [Link]

  • A process for producing a purified hydrazine hydrate. (1988). European Patent Office. EP 0294100 A1. [Link]

  • How to purify hydrazone? (2020). ResearchGate. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Phenylhydrazine Hydrochloride. (n.d.). Organic Syntheses. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • Manufacture of pure hydralazine salts. (2010).
  • Manufacture of Pure Hydralazine Salts. (2009).
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. [Link]

  • A Process For Preparation Of Hydralazine Hydrochloride. (n.d.). QuickCompany. [Link]

  • Preparation method of 2-bromophenylhydrazine hydrochloride. (2013).
  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. [Link]

  • Preparation method for 2-bromophenylhydrazine. (2008).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (2-Bromo-5-methylphenyl)hydrazine Hydrochloride and its Intermediates

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of mass spectrometry for the characterization of (2-Bromo-5-methylphenyl)hydrazine hydrochloride, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of mass spectrometry for the characterization of (2-Bromo-5-methylphenyl)hydrazine hydrochloride, a key intermediate in various synthetic pathways. We will explore the nuances of its analysis by mass spectrometry, compare its performance with alternative analytical techniques, and provide the rationale behind experimental choices to ensure scientific integrity and robust results.

Introduction: The Analytical Challenge of Phenylhydrazines

(2-Bromo-5-methylphenyl)hydrazine and its analogs are vital building blocks in the pharmaceutical and chemical industries. However, their analysis presents significant challenges. Phenylhydrazines are known to be reactive and can be unstable, often leading to difficulties in developing reproducible analytical methods.[1] Their "sticky" nature can result in poor chromatographic peak shape and carryover issues.[2] Furthermore, as potential genotoxic or mutagenic impurities, their detection at trace levels in drug substances is a critical regulatory requirement.[3][4] This necessitates highly sensitive and selective analytical methods for their quantification and characterization.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the analysis of such challenging compounds. Its high sensitivity, selectivity, and ability to provide structural information make it an ideal choice for identifying and quantifying (2-Bromo-5-methylphenyl)hydrazine and its process-related impurities.

Mass Spectrometry-Based Approach: A Detailed Workflow

A robust LC-MS/MS method is the cornerstone of accurate analysis for (2-Bromo-5-methylphenyl)hydrazine. The following workflow outlines the key considerations and steps, emphasizing the causality behind each experimental choice.

LC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Separation cluster_MassSpec Mass Spectrometry cluster_DataAnalysis Data Analysis Sample Sample Derivatization Derivatization Sample->Derivatization [Optional but Recommended] LC_Column Reverse-Phase C18 Column Derivatization->LC_Column ESI Electrospray Ionization (ESI) Positive Ion Mode LC_Column->ESI Mobile_Phase Gradient Elution (e.g., Acetonitrile/Water with Formic Acid) Tandem_MS Tandem MS (MS/MS) Collision-Induced Dissociation (CID) ESI->Tandem_MS Detector Detector Tandem_MS->Detector Quantification Quantification (MRM) Detector->Quantification Identification Structural Elucidation (Fragmentation Pattern) Detector->Identification

Caption: A typical LC-MS/MS workflow for the analysis of (2-Bromo-5-methylphenyl)hydrazine.

Sample Preparation and the Rationale for Derivatization

Direct analysis of phenylhydrazines can be problematic. To overcome issues of instability and improve chromatographic performance, pre-column derivatization is often employed.[3][4] This involves reacting the hydrazine functionality with a suitable reagent to form a more stable and readily analyzable derivative. For instance, reaction with an aldehyde or ketone forms a stable hydrazone.[5] This not only enhances stability but can also improve ionization efficiency in the mass spectrometer.

Experimental Protocol: Derivatization with 4-Nitrobenzaldehyde

  • Reagent Preparation: Prepare a 1 mg/mL solution of 4-nitrobenzaldehyde in acetonitrile.

  • Sample Preparation: Dissolve a known amount of the sample containing (2-Bromo-5-methylphenyl)hydrazine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile).

  • Derivatization Reaction: To 100 µL of the sample solution, add 100 µL of the 4-nitrobenzaldehyde solution.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for LC-MS/MS analysis.

The choice of 4-nitrobenzaldehyde is strategic; the resulting derivative often exhibits a significant redshift in its UV absorption maximum, which is beneficial for method development using HPLC-UV and provides a derivative with good ionization characteristics for MS.[4]

Liquid Chromatography: Achieving Optimal Separation

A reverse-phase C18 column is typically the stationary phase of choice for separating the derivatized analyte from the unreacted reagent and other impurities. Gradient elution with a mobile phase consisting of acetonitrile and water, often with a small amount of formic acid to improve peak shape and ionization efficiency, is a standard approach.

Mass Spectrometry: Ionization and Fragmentation

Electrospray ionization (ESI) in positive ion mode is generally effective for analyzing the derivatized phenylhydrazine. The protonated molecule [M+H]+ is selected as the precursor ion in the first stage of the tandem mass spectrometer.

Collision-induced dissociation (CID) is then used to fragment the precursor ion. The resulting product ions are characteristic of the molecule's structure and can be used for both qualitative identification and quantitative analysis using Multiple Reaction Monitoring (MRM).

Predicted Fragmentation Pattern of (2-Bromo-5-methylphenyl)hydrazine

Fragmentation_Pathway M [C7H9BrN2]+• m/z 200/202 F1 [C7H8Br]+• m/z 171/173 M->F1 -NH3 F2 [C6H6Br]+• m/z 157/159 M->F2 -CH3, -N2H2 F3 [C7H7N2]+• m/z 119 M->F3 -Br F4 [C6H5]+• m/z 77 F2->F4 -Br

Sources

Comparative

IR spectrum interpretation for (2-Bromo-5-methylphenyl)hydrazine hydrochloride salts

An In-Depth Guide to the Infrared Spectrum of (2-Bromo-5-methylphenyl)hydrazine Hydrochloride: Interpretation and Comparative Analysis For researchers and professionals in drug development, the precise characterization o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectrum of (2-Bromo-5-methylphenyl)hydrazine Hydrochloride: Interpretation and Comparative Analysis

For researchers and professionals in drug development, the precise characterization of chemical intermediates is paramount. (2-Bromo-5-methylphenyl)hydrazine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity is critical, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for its verification.

This guide offers a detailed interpretation of the IR spectrum of (2-Bromo-5-methylphenyl)hydrazine hydrochloride. Moving beyond a simple peak-list, we will explore the causal relationships between molecular structure and vibrational absorption, compare its spectrum with related compounds to highlight the influence of specific functional groups, and provide a robust experimental protocol for obtaining high-quality data.

The Principle of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy operates on the principle that covalent bonds within a molecule are not static; they vibrate by stretching and bending at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes.[1][2] This absorption results in an IR spectrum, which plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation. Each functional group (e.g., N-H, C=O, C-H) has a characteristic absorption range, making the IR spectrum a unique "molecular fingerprint" that is invaluable for identifying a compound and confirming its structure.[1][3]

For hydrochloride salts of amines and hydrazines, the protonation of the nitrogen atom to form a hydrazinium cation ([R-NH-NH₃]⁺) introduces distinct spectral features, particularly in the N-H stretching region, which are key to confirming the salt's formation.[4][5]

Deconstructing the (2-Bromo-5-methylphenyl)hydrazine Hydrochloride Spectrum

The structure of (2-Bromo-5-methylphenyl)hydrazine hydrochloride contains several key functional groups that produce characteristic absorption bands in the IR spectrum. By analyzing these regions, we can build a complete picture of the molecule.

Key Vibrational Regions and Their Interpretation:

  • 3400-2500 cm⁻¹: The N-H and C-H Stretching Region

    • Hydrazinium N-H Stretching: The most prominent feature in this region is the very broad and strong absorption band associated with the stretching vibrations of the -NH₃⁺ group. This band, typically centered around 3200-2800 cm⁻¹, is broadened due to extensive hydrogen bonding in the solid state.[4] Aromatic amine salts often exhibit these bands at lower frequencies compared to their aliphatic counterparts.[5] Within this broad envelope, multiple sub-peaks may be visible, corresponding to symmetric and asymmetric stretching modes. The -NH- portion of the hydrazine moiety will also contribute a weaker stretching band in this vicinity, often observed as a shoulder.

    • Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which are characteristic of C-H bonds on the benzene ring.[6][7]

    • Alkyl C-H Stretching: Absorptions corresponding to the symmetric and asymmetric stretching of the methyl (-CH₃) group will appear just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[8]

  • 1650-1400 cm⁻¹: Double Bond and Bending Region

    • N-H Bending: The scissoring (bending) vibrations of the protonated amine group (-NH₃⁺) give rise to medium to strong bands in the 1620-1560 cm⁻¹ range. The -NH- group also exhibits a bending vibration in this area.[9][10] These can sometimes overlap with the aromatic C=C stretching bands.

    • Aromatic C=C Stretching: The benzene ring produces a set of characteristic sharp, medium-intensity bands from in-plane carbon-carbon bond stretching. These typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[6][11]

    • Alkyl C-H Bending: The methyl group will show asymmetric and symmetric bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

  • Below 1400 cm⁻¹: The Fingerprint Region This region is often complex but contains highly diagnostic information.[7]

    • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is expected to produce a medium to strong band in the 1335-1250 cm⁻¹ range.[3][10]

    • C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to strong absorptions in the 900-675 cm⁻¹ range. For a 1,2,4-trisubstituted ring, as in this molecule, a strong band is expected in the 880-800 cm⁻¹ range. This is a key confirmatory peak.[6]

    • C-Br Stretching: The carbon-bromine stretch is found at lower frequencies, typically in the 680-500 cm⁻¹ range.[12] The intensity can vary, and its position can be influenced by the overall molecular structure.

Data Summary: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3200 - 2800-NH₃⁺ (Hydrazinium)N-H StretchStrong, Broad
~3100 - 3000Ar-HC-H StretchMedium to Weak
~2975 - 2850-CH₃C-H StretchMedium to Weak
~1620 - 1560-NH₃⁺ and -NH-N-H BendMedium to Strong
~1600 & 1500-1450Aromatic RingC=C StretchMedium, Sharp
~1460 & 1380-CH₃C-H BendMedium
~1335 - 1250Ar-NC-N StretchMedium to Strong
~880 - 8001,2,4-Trisubstituted RingC-H Out-of-Plane BendStrong
~680 - 500Ar-BrC-Br StretchMedium to Weak

Comparative Analysis: Isolating Structural Effects

To better understand the spectrum of (2-Bromo-5-methylphenyl)hydrazine hydrochloride, it is instructive to compare it with simpler, structurally related molecules.

CompoundKey Difference from TargetExpected Spectral Change
Phenylhydrazine hydrochloride [13][14]Lacks bromo and methyl groups.Absence of C-Br stretch (~680-500 cm⁻¹). Different C-H out-of-plane bending pattern (monosubstituted ring pattern, ~750 and ~690 cm⁻¹). Absence of alkyl C-H stretch/bend.
4-Methylphenylhydrazine hydrochloride [15][16]Lacks the bromo substituent.Absence of the C-Br stretch. Different C-H out-of-plane bending pattern (para-disubstituted ring, ~820 cm⁻¹).

This comparison demonstrates how the presence and position of the bromo and methyl substituents introduce unique and identifiable features into the IR spectrum, allowing for unambiguous confirmation of the target structure.

Experimental Protocol for IR Spectrum Acquisition

Acquiring a high-quality, reproducible IR spectrum is critical for accurate interpretation. The Potassium Bromide (KBr) pellet method is a well-established technique for analyzing solid samples.[17]

Mandatory Equipment and Reagents:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press

  • Pellet Die Assembly

  • Agate Mortar and Pestle

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven.

  • (2-Bromo-5-methylphenyl)hydrazine hydrochloride sample, thoroughly dried.

Step-by-Step Methodology:

  • Preparation: Ensure all equipment, particularly the mortar, pestle, and die set, are meticulously clean and dry to avoid contamination.

  • Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr.[18][19] The sample concentration of 0.5% to 1% is crucial for achieving optimal peak intensity without saturation.[20]

  • Grinding and Mixing: Transfer the KBr to the agate mortar and grind it to a fine powder. Add the sample to the mortar. Continue grinding the mixture for several minutes until it is a homogenous, fine powder. The goal is to reduce the particle size to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering.[18]

  • Die Assembly: Carefully transfer a portion of the powder mixture into the pellet die. Distribute it evenly to ensure a uniform pellet.

  • Pressing the Pellet: Place the die into the hydraulic press. It is recommended to apply a vacuum for a few minutes to remove trapped air and moisture, which can cause the pellet to be opaque.[18] Slowly apply a pressure of 8-10 tons and hold for 1-2 minutes.[21] This pressure causes the KBr to plastically deform and fuse into a transparent disc.[18]

  • Pellet Release: Slowly release the pressure from the press and carefully extract the die. Disassemble the die to retrieve the transparent or translucent KBr pellet containing the sample.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum first, then acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern alternative that requires minimal sample preparation.[2] A small amount of the solid powder is simply placed on the ATR crystal, and pressure is applied with a clamp to ensure good contact. This method is faster and less susceptible to issues with moisture, making it an excellent choice for rapid screening and for hygroscopic samples like hydrochloride salts.[22]

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow from sample handling to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Interpretation & Analysis Sample Dried Sample & KBr Grinding Grind & Mix Homogenously Sample->Grinding ATR Place on ATR Crystal Sample->ATR ATR Method Pellet Press KBr Pellet Grinding->Pellet KBr Method FTIR FTIR Spectrometer Pellet->FTIR ATR->FTIR Background Acquire Background Spectrum FTIR->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (Baseline Correction, Smoothing) SampleSpec->Process Identify Identify Key Bands (N-H, C-H, C=C, C-N, C-Br) Process->Identify Compare Compare with Reference Spectra & Known Compounds Identify->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow from sample preparation to structural confirmation.

Conclusion

The infrared spectrum of (2-Bromo-5-methylphenyl)hydrazine hydrochloride provides a wealth of structural information. A systematic interpretation, starting from the high-frequency N-H and C-H stretches down to the complex fingerprint region, allows for a confident identification of its constituent functional groups. The broad hydrazinium N-H stretch, characteristic aromatic C=C absorptions, and the specific C-H out-of-plane bending band for the 1,2,4-trisubstitution pattern are all key diagnostic features. By comparing the spectrum with related compounds and employing robust experimental techniques like the KBr pellet or ATR methods, researchers can reliably verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
  • Shimadzu. KBr Pellet Method.
  • NIU - Department of Chemistry and Biochemistry. FT‐IR Sample Preparation.
  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
  • ChemicalBook. 4-Methylphenylhydrazine hydrochloride(637-60-5)IR1.
  • ChemicalBook. Phenylhydrazine hydrochloride(59-88-1)IR1.
  • NIST WebBook. Phenylhydrazine hydrochloride.
  • PubChem. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504.
  • ResearchGate. (2025, August 6). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1.
  • NIST WebBook. 1-Benzyl-1-phenylhydrazine hydrochloride.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
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  • University of Calgary. IR Spectroscopy Tutorial: Aromatics.
  • Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1.
  • Thermo Scientific Chemicals. Phenylhydrazine Hydrochloride, 99+% 100 g.
  • PMC - NIH. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
  • Elixir International Journal. Pdf.
  • ResearchGate. ATR-FTIR spectra of (a) cocaine hydrochloride standard and (b) the 184 drug samples used for model development.
  • ResearchGate. (A) IR-ATR spectra of the 9 mixtures of NaOH and HCl at pH lower than 7.
  • ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone.
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  • Semantic Scholar. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides.
  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.
  • Apollo Scientific. 637-60-5 Cas No. | 4-Methylphenylhydrazine hydrochloride.
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  • MDPI. (2023, June 12). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.
  • PubChem. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904.
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  • Chemistry LibreTexts. (2019, September 3). 12.5: Infrared Spectra of Some Common Functional Groups.

Sources

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